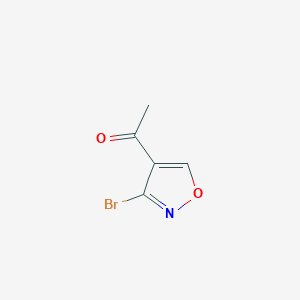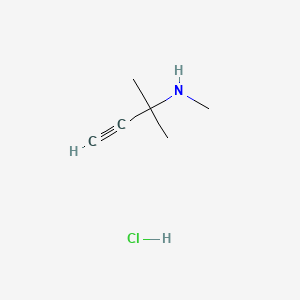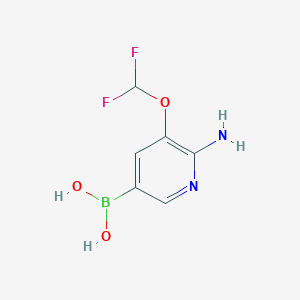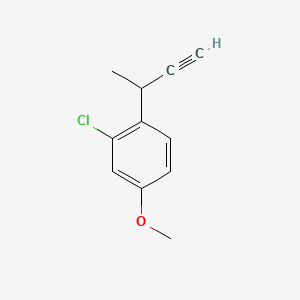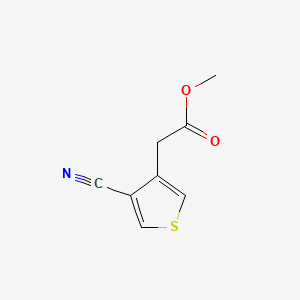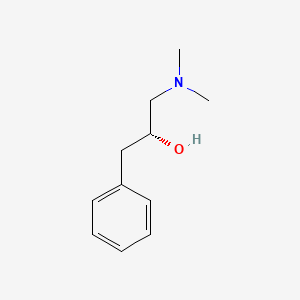
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is a chiral compound with a molecular formula of C11H17NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-phenylpropan-2-one using a chiral reducing agent to ensure the formation of the (2R) enantiomer. The reaction is usually carried out in the presence of a catalyst such as Raney nickel or palladium on carbon, under hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-phenylpropan-2-one, while reduction can yield 3-phenylpropan-2-ol .
Aplicaciones Científicas De Investigación
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs for the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the specific pathway involved. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-1-(dimethylamino)-3-phenylpropan-2-ol
- 1-(dimethylamino)-2-phenylpropan-2-ol
- 1-(dimethylamino)-3-phenylpropan-1-ol
Uniqueness
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and lower side effects compared to its (2S) counterpart .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(2R)-1-(dimethylamino)-3-phenylpropan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11(13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
FJTKLVBCDXULJP-LLVKDONJSA-N |
SMILES isomérico |
CN(C)C[C@@H](CC1=CC=CC=C1)O |
SMILES canónico |
CN(C)CC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)
![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
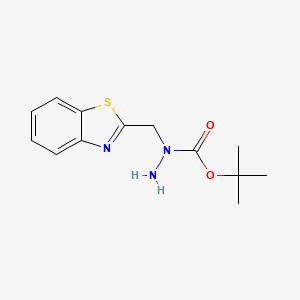
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
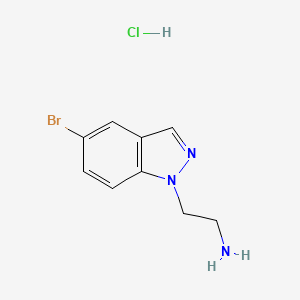
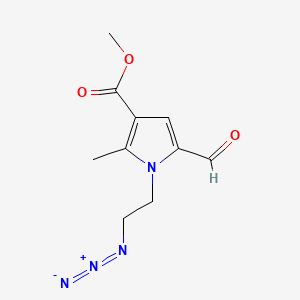
amine hydrochloride](/img/structure/B13454043.png)
